6,7-ジフェニルプテリン

説明

6,7-Diphenylpterin is a compound that has been studied for its potential use in targeting photooxidative damage to DNA. It has been specifically investigated for its ability to induce oxidative damage in single-stranded DNA representing the bcr-abl chimeric gene, which is implicated in the pathogenesis of chronic myeloid leukemia (CML) .

Synthesis Analysis

The synthesis of 6,7-diphenylpterin derivatives has been explored for the preparation of oligonucleotide conjugates. These conjugates are designed to target photooxidative damage to DNA sequences associated with CML. The synthesis involves the preparation of 2-amino-3-(3-hydroxypropyl)-6,7-diphenyl-4(3H)-pteridinone from 5-amino-7-methylthiofurazano[3,4-d]pyrimidine via an unusual cation incorporating a rare pyrimido[6,1-b][1,3]oxazine ring system. This intermediate is then used to prepare oligodeoxynucleotide-5'-linked-(6,7-diphenylpterin) conjugates using phosphoramidite methodology .

Molecular Structure Analysis

The molecular structure of 6,7-diphenylpterin derivatives has been characterized using various techniques such as NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography has been employed to investigate the molecular configuration of related compounds, revealing details such as the absence of classical hydrogen bonding and the presence of weak C–H…O contacts .

Chemical Reactions Analysis

Upon excitation with near UV light, 6,7-diphenylpterin conjugates can cause oxidative damage at guanine bases in single-stranded DNA. This leads to alkali-labile sites that can be monitored by polyacrylamide gel electrophoresis. The extent and specificity of the cleavage depend on the structure of the conjugate and the linker length between the oligonucleotide and the pterin moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-diphenylpterin derivatives are influenced by their molecular structure. For instance, the presence of substituents such as pyrene can lead to π-π interactions, as observed in the crystal packing of related compounds. These interactions, along with the molecular configuration, can affect the photophysical properties, such as UV-vis absorption and fluorescence emission, which are important for their function as photosensitizers .

科学的研究の応用

医療研究における光酸化損傷の標的化

6,7-ジフェニルプテリンは、オリゴヌクレオチドコンジュゲートの合成における中間体として使用されてきました。これらのコンジュゲートは、一本鎖DNA上の光酸化損傷、特に慢性骨髄性白血病(CML)に関与するbcr-ablキメラ遺伝子を標的とするように設計されています。 このアプリケーションは、CMLに対する治療戦略を開発するための医療研究において重要です .

生化学研究

生化学において、6,7-ジフェニルプテリンコンジュゲートは、核酸に酸化損傷を誘導する光増感剤として機能します。 この特性は、遺伝子発現調節およびDNA修復プロセスのメカニズムを研究するために利用されています .

薬理学

この化合物の薬理学における役割は、光増感剤として作用する誘導体の合成に使用されることに関連しています。 これらの誘導体は、光によって活性化されて治療効果を発揮できる薬剤を開発するための潜在的な用途があります。例えば、光線力学療法などです .

分析化学

6,7-ジフェニルプテリン誘導体は、分析化学においてDNA損傷の検出と定量に使用されます。 これらの化合物は、光活性化によりグアニン部位で特異的な切断を引き起こす能力があるため、DNA-タンパク質相互作用やその他の分析アプリケーションの研究に役立つツールとなっています .

材料科学

材料科学の研究では、特定の光応答特性を持つ新規材料の開発における6,7-ジフェニルプテリンの使用が検討されています。 これらの材料は、光にさらされると特性が変化するスマートコーティングやその他の材料の製造に潜在的な用途があります .

化学合成

6,7-ジフェニルプテリンは、さまざまな化合物の中間体として化学合成において重要な役割を果たしています。 そのユニークな構造により、特定の機能を持つ複雑な分子の開発が可能になり、これは新規材料の作成や化学製造における合成経路の一部として使用できます .

作用機序

Target of Action

6,7-Diphenylpterin primarily targets DNA , specifically single-stranded DNA representing the bcr–abl chimeric gene . This gene is implicated in the pathogenesis of chronic myeloid leukaemia (CML), a type of cancer that starts in certain blood-forming cells of the bone marrow .

Mode of Action

6,7-Diphenylpterin interacts with its target through a process known as photooxidative damage . This involves the use of light to induce oxidative damage to the DNA . The compound is used as a photosensitizer, absorbing light and transferring the energy to other molecules, creating reactive species that can damage the DNA .

Biochemical Pathways

It’s known that the compound induces oxidative damage to dna, which can disrupt various cellular processes, including dna replication and transcription . This can lead to cell death, particularly in cancer cells with the bcr–abl chimeric gene .

Pharmacokinetics

The compound’s ability to induce photooxidative damage suggests it can interact with dna in cells, indicating it has some degree of bioavailability .

Result of Action

The action of 6,7-Diphenylpterin results in oxidative damage to the DNA, leading to alkali-labile sites which were monitored by polyacrylamide gel electrophoresis . This damage can disrupt the function of the bcr–abl chimeric gene, potentially inhibiting the growth of CML cells .

Action Environment

The efficacy and stability of 6,7-Diphenylpterin are likely influenced by various environmental factors. For instance, the compound’s photooxidative activity suggests that light exposure could play a role in its action . .

特性

IUPAC Name |

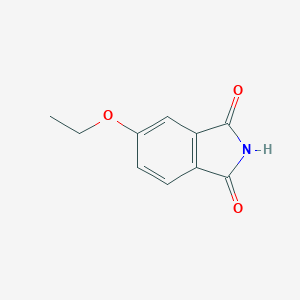

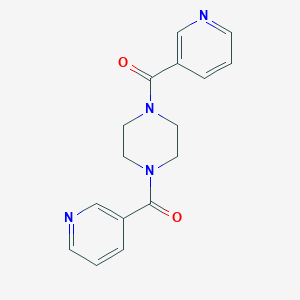

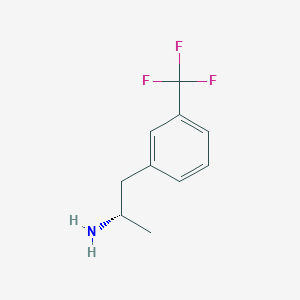

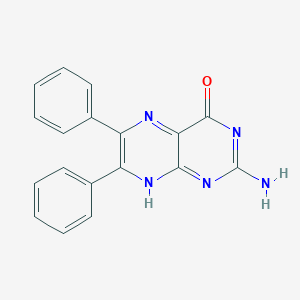

2-amino-6,7-diphenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5O/c19-18-22-16-15(17(24)23-18)20-13(11-7-3-1-4-8-11)14(21-16)12-9-5-2-6-10-12/h1-10H,(H3,19,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFLLFFNWQPPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C2C4=CC=CC=C4)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418267 | |

| Record name | 6,7-Diphenylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17376-91-9 | |

| Record name | 6,7-Diphenylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Diphenylpterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6,7-Diphenylpterin, when conjugated to oligonucleotides, interact with its target DNA and what are the downstream effects?

A1: The research primarily focuses on using 6,7-Diphenylpterin as a photosensitizer when conjugated to oligonucleotides. Upon excitation with near-UV light, the conjugated 6,7-Diphenylpterin interacts with its target DNA through photochemical processes. Specifically, the studies observe:

- Oxidative Damage: The excited 6,7-Diphenylpterin causes oxidative damage to guanine bases in the target DNA sequence. []

- Alkali-Labile Sites: This oxidative damage leads to the formation of alkali-labile sites within the DNA, which can be detected and analyzed using techniques like polyacrylamide gel electrophoresis. []

- Sequence-Specific Cleavage: The location of DNA cleavage is influenced by both the linker length connecting the 6,7-Diphenylpterin to the oligonucleotide and the specific target sequence. For example, one conjugate showed a preference for cleavage at a specific guanine (G14) within the target sequence. []

Q2: What are the proposed mechanisms behind the observed DNA cleavage with 6,7-Diphenylpterin conjugates?

A2: The research suggests that the DNA cleavage observed with these conjugates may involve Type 1 photochemical electron transfer. [] This contrasts with previous studies using ruthenium polypyridyl sensitizers, indicating that 6,7-Diphenylpterin conjugates could utilize a different mechanistic pathway for DNA interaction and damage. Further research is needed to fully elucidate the specific mechanisms involved.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。